Cas no 1198282-72-2 ((1R)-1-(3-CYCLOPENTYLOXYPHENYL)ETHYLAMINE)

(1R)-1-(3-Cyclopentyloxyphenyl)ethylamine is a chiral amine compound featuring a cyclopentyloxy-substituted phenyl group. Its stereospecific (R)-configuration makes it valuable in asymmetric synthesis and pharmaceutical applications, particularly as a building block for active pharmaceutical ingredients (APIs). The cyclopentyloxy moiety enhances lipophilicity, potentially improving membrane permeability in drug design. This compound is useful in the development of receptor-targeted molecules due to its rigid cyclic ether structure, which can influence binding affinity and selectivity. High-purity grades are available for research and industrial use, ensuring reproducibility in synthetic pathways. Its stability under standard conditions facilitates handling and storage in laboratory settings.
(1R)-1-(3-CYCLOPENTYLOXYPHENYL)ETHYLAMINE structure
1198282-72-2 structure
Product Name:(1R)-1-(3-CYCLOPENTYLOXYPHENYL)ETHYLAMINE
CAS No:1198282-72-2
MF:C13H19NO
MW:205.296063661575
CID:5596443
PubChem ID:30070473
Update Time:2025-08-04

(1R)-1-(3-CYCLOPENTYLOXYPHENYL)ETHYLAMINE Chemical and Physical Properties

Names and Identifiers

    • (1R)-1-(3-CYCLOPENTYLOXYPHENYL)ETHYLAMINE
    • Benzenemethanamine, 3-(cyclopentyloxy)-α-methyl-, (αR)-
    • (R)-1-(3-(cyclopentyloxy)phenyl)ethanamine
    • N16389
    • SCHEMBL12630187
    • 1198282-72-2
    • AKOS017365130
    • Inchi: 1S/C13H19NO/c1-10(14)11-5-4-8-13(9-11)15-12-6-2-3-7-12/h4-5,8-10,12H,2-3,6-7,14H2,1H3/t10-/m1/s1
    • InChI Key: RYPHNGPMFRLDAP-SNVBAGLBSA-N
    • SMILES: O(C1CCCC1)C1C=CC=C([C@H](N)C)C=1

Computed Properties

  • Exact Mass: 205.146664230g/mol
  • Monoisotopic Mass: 205.146664230g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 189
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 35.2Ų

Experimental Properties

  • Density: 1.050±0.06 g/cm3(Predicted)
  • Boiling Point: 318.2±25.0 °C(Predicted)
  • pka: 8.93±0.10(Predicted)

(1R)-1-(3-CYCLOPENTYLOXYPHENYL)ETHYLAMINE Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1760044-1g
(r)-1-(3-(Cyclopentyloxy)phenyl)ethan-1-amine
1198282-72-2 98%
1g
¥4645.00 2024-08-09

Additional information on (1R)-1-(3-CYCLOPENTYLOXYPHENYL)ETHYLAMINE

(1R)-1-(3-CYCLOPENTYLOXYPHENYL)ETHYLAMINE: A Comprehensive Overview

(1R)-1-(3-CYCLOPENTYLOXYPHENYL)ETHYLAMINE, identified by the CAS registry number 1198282-72-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a cyclopentyl group, a phenyl ring, and an ethylamine moiety. The presence of these functional groups makes it a versatile molecule with potential applications in drug design and materials science.

The synthesis of (1R)-1-(3-CYCLOPENTYLOXYPHENYL)ETHYLAMINE involves a series of well-established organic reactions, including nucleophilic substitution, oxidation, and reduction processes. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly routes to this compound, reducing production costs and minimizing waste. These developments are particularly relevant in the context of green chemistry initiatives, which aim to promote sustainable chemical practices.

One of the most promising areas of research involving CAS No. 1198282-72-2 is its application in drug discovery. The compound's stereochemistry, particularly the (R) configuration at the chiral center, plays a crucial role in its biological activity. Studies have shown that this compound exhibits selective binding to certain receptors, making it a potential candidate for the development of novel therapeutic agents. For instance, recent research has explored its potential as an antagonist for G-protein coupled receptors (GPCRs), which are implicated in various diseases such as hypertension and neurodegenerative disorders.

In addition to its pharmacological applications, (1R)-1-(3-CYCLOPENTYLOXYPHENYL)ETHYLAMINE has also been investigated for its role in materials science. Its ability to form stable complexes with metal ions has led to its use as a ligand in the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials exhibit unique properties, such as high surface area and porosity, which make them ideal for applications in gas storage, catalysis, and sensing technologies.

The structural versatility of CAS No. 1198282-72-2 also lends itself to applications in polymer chemistry. Researchers have explored its use as a building block for the synthesis of novel polymeric materials with tailored mechanical and thermal properties. For example, recent studies have demonstrated that polymers incorporating this compound exhibit enhanced resistance to thermal degradation, making them suitable for high-temperature applications.

From a synthetic perspective, the preparation of (1R)-1-(3-CYCLOPENTYLOXYPHENYL)ETHYLAMINE involves several key steps that highlight modern organic chemistry techniques. The introduction of the cyclopentyl group is typically achieved through Friedel-Crafts alkylation or through coupling reactions using transition metal catalysts such as palladium or nickel complexes. The subsequent installation of the ethylamine moiety often involves reductive amination or other amine-forming reactions.

The stereochemistry of this compound is critical to its functionality, as demonstrated by recent studies on its enantiomeric excess (ee). High ee values have been achieved through asymmetric synthesis methods, including the use of chiral auxiliaries and organocatalysts. These advancements have not only improved the yield but also enhanced the purity of the final product, which is essential for both academic research and industrial applications.

In terms of analytical characterization, modern techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been instrumental in confirming the structure and purity of CAS No. 1198282-72-2. High-resolution NMR data has provided detailed insights into the spatial arrangement of atoms within the molecule, while mass spectrometry has enabled precise determination of molecular weight and structural integrity.

The biological evaluation of this compound has revealed intriguing properties that warrant further investigation. In vitro assays have demonstrated moderate activity against certain enzymes and cellular targets, suggesting potential utility in disease treatment regimens. However, additional studies are required to fully elucidate its pharmacokinetic profile and toxicity profile before it can be considered for clinical trials.

In conclusion, (1R)-1-(3-CYCLOPENTYLOXYPHENYL)ETHYLAMINE, with CAS number 1198282-72-2, represents a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure offers opportunities for innovation in drug discovery, materials science, and polymer chemistry while ongoing research continues to uncover new avenues for its utilization.

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